香菇多糖 D

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

作用机制

准备方法

合成路线和反应条件

常春藤皂苷D的制备通常涉及从常春藤叶中提取皂苷。 提取过程通常使用甲醇或乙醇等溶剂 . 然后使用色谱技术(如高效液相色谱 (HPLC))纯化提取的皂苷 .

工业生产方法

常春藤皂苷D的工业生产涉及大规模提取和纯化过程。常春藤叶被收获并进行溶剂提取。 然后使用 HPLC 等技术纯化粗提物以分离常春藤皂苷D . 纯化的化合物经过进一步处理以确保其稳定性和生物利用度,以便在各种应用中使用 .

化学反应分析

反应类型

常春藤皂苷D会发生各种化学反应,包括水解、氧化和糖基化 . 这些反应对于修饰化合物的结构和增强其生物活性至关重要。

常用试剂和条件

形成的主要产物

这些反应形成的主要产物包括苷元、氧化衍生物和糖基化化合物 . 这些产物具有不同的生物活性,可用于不同的应用。

相似化合物的比较

属性

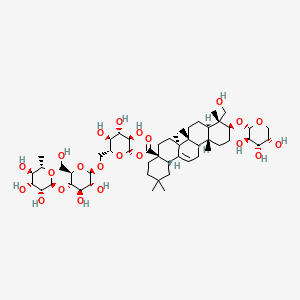

IUPAC Name |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H86O22/c1-23-32(57)35(60)39(64)45(70-23)74-42-27(19-54)71-43(41(66)37(42)62)69-21-28-34(59)36(61)40(65)46(72-28)75-47(67)53-16-14-48(2,3)18-25(53)24-8-9-30-49(4)12-11-31(73-44-38(63)33(58)26(56)20-68-44)50(5,22-55)29(49)10-13-52(30,7)51(24,6)15-17-53/h8,23,25-46,54-66H,9-22H2,1-7H3/t23-,25-,26-,27+,28+,29+,30+,31-,32-,33-,34+,35+,36-,37+,38+,39+,40+,41+,42+,43+,44-,45-,46-,49-,50-,51+,52+,53-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHILKCNLIKLEV-LXABABOZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)O)C)(C)C)O)O)O)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H86O22 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1075.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Cauloside D and where is it found?

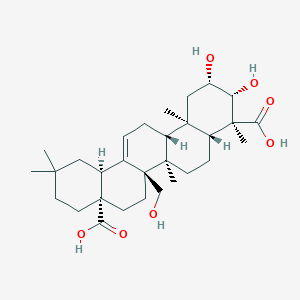

A1: Cauloside D is a triterpenoid saponin primarily isolated from the rhizome of the plant Caulophyllum robustum Maxim. [, ]. It has also been identified in other plant species, including Anemone hupehensis [], Anemone tetrasepala [], and Clematis orientalis [].

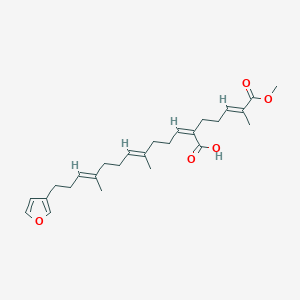

Q2: What is the chemical structure of Cauloside D?

A2: While the specific spectroscopic data for Cauloside D was not provided in the abstracts, its structure belongs to the hederagenin-type triterpenoid saponins []. These compounds are characterized by a central hederagenin core (a pentacyclic triterpenoid) attached to various sugar moieties. The exact number and type of sugar units in Cauloside D can vary depending on the plant source and isolation method.

Q3: Are there any analytical methods used to identify and quantify Cauloside D?

A5: Yes, high-performance liquid chromatography (HPLC) coupled with fingerprint analysis has been employed to identify and quantify Cauloside D in plant extracts, particularly from Caulophyllum robustum []. This method enables researchers to assess the presence and relative abundance of Cauloside D in different plant samples.

Q4: Are there other compounds similar to Cauloside D in Caulophyllum robustum?

A6: Yes, Caulophyllum robustum contains various other saponins structurally related to Cauloside D. These include Cauloside A, B, C, G, and H, as well as other hederagenin glycosides like leiyemudanosides B, C, D, and G []. These compounds often co-exist with Cauloside D and may contribute to the overall biological activity of the plant extracts.

Q5: What is the significance of studying the spectrum-effect relationship for Cauloside D?

A7: Understanding the spectrum-effect relationship of Cauloside D, in the context of Caulophyllum robustum extracts, helps researchers identify which compounds or combinations contribute most significantly to observed biological effects []. This information is crucial for quality control, standardization of herbal preparations, and potentially identifying lead compounds for drug development.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dihydropyrrolo[3,2,1-hi]indole](/img/structure/B1259447.png)

![(3R,8S,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-11,17-dione](/img/structure/B1259449.png)

![methyl (1S,2S,16Z)-16-ethylidene-2-(hydroxymethyl)-4,14-diazatetracyclo[12.2.2.03,11.05,10]octadeca-3(11),5,7,9-tetraene-2-carboxylate](/img/structure/B1259452.png)

![(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1259454.png)

![1-[(4-Fluorophenyl)methyl]-3-[1-(4-propan-2-ylphenyl)propyl]thiourea](/img/structure/B1259467.png)